Benzyl butyl ether

描述

Contextualization within the Field of Ethers and Organic Chemistry

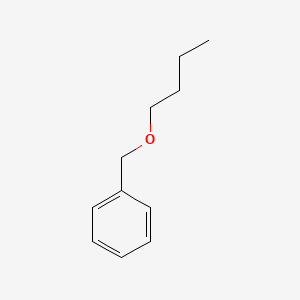

Benzyl (B1604629) butyl ether, systematically named (butoxymethyl)benzene, is an organic compound classified as a benzyl ether. hmdb.canih.gov Benzyl ethers are a specific type of ether characterized by a benzyl group (a benzene (B151609) ring attached to a CH₂ group) bonded to an oxygen atom, which is in turn bonded to an alkyl or aryl group. hmdb.cafoodb.ca In the case of benzyl butyl ether, the oxygen is linked to a butyl group, giving it the chemical formula C₁₁H₁₆O. hmdb.ca

In the broader context of organic chemistry, ethers (general formula R-O-R') are known for their relative unreactivity, which makes them excellent solvents for many chemical reactions. libretexts.org However, the benzyl ether functional group holds particular strategic importance in organic synthesis. The benzyl group can be used as a protecting group for alcohols. organic-chemistry.orgorgsyn.org This is because benzyl ethers are stable under a wide variety of reaction conditions (e.g., acidic, basic, oxidative, and reductive environments) but can be cleaved, or "deprotected," under specific conditions, typically through catalytic hydrogenation, to regenerate the original alcohol. organic-chemistry.org

The classic method for synthesizing ethers is the Williamson ether synthesis, a reaction that involves an alkoxide reacting with a primary alkyl halide. organic-chemistry.orgvaia.comresearchgate.net For this compound, this could involve the reaction of sodium butoxide with benzyl chloride or, alternatively, reacting sodium n-butylate with benzyl bromide. vaia.comgoogle.com Due to the stability of the benzyl group, ethers like this compound are key intermediates and building blocks in multi-step syntheses. orgsyn.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (butoxymethyl)benzene hmdb.ca |

| CAS Number | 588-67-0 hmdb.ca |

| Molecular Formula | C₁₁H₁₆O hmdb.canih.gov |

| Molecular Weight | 164.24 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Odor | Sweet, floral, somewhat pungent nih.govchemicalbook.com |

| Boiling Point | 220-224 °C hmdb.ca |

Significance in Advanced Chemical Synthesis and Industrial Processes

The synthesis and application of this compound are significant in both academic laboratories and industrial settings. Industrially, its primary role is as a flavor and fragrance agent. nih.govgoogle.com Characterized as a large-tonnage industrial product, it is valued for its pleasant fruity and floral aroma and is permitted for use in many countries as a food flavoring for products like ice cream, beverages, and desserts. researchgate.netgoogle.comresearchgate.net It is also utilized in perfume compositions, particularly for soaps and detergents where its chemical stability is an advantage. chemicalbook.com

In the realm of advanced chemical synthesis, research has focused heavily on developing efficient and selective methods for its production, moving beyond the traditional Williamson synthesis. Key research findings include:

Phase-Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in immiscible phases. This compound can be synthesized from benzyl alcohol and butyl bromide using polymer-supported quaternary ammonium (B1175870) salts as phase-transfer catalysts. google.comjst.go.jp Studies have shown that a three-phase catalytic system, using polyethylene (B3416737) glycol (PEG) as a catalyst and dodecane (B42187) as an organic solvent, is significantly more effective than a two-phase system, achieving yields as high as 90%. researchgate.netgoogle.com

Catalytic Intermolecular Dehydration: The reaction of benzyl alcohol with n-butanol via intermolecular dehydration is a prominent synthesis route. Copper-containing catalysts, particularly copper(II) bromide (CuBr₂), have proven effective for this transformation. researchgate.net This process can lead to the formation of by-products such as dibenzyl ether and dibutyl ether, and research has focused on developing kinetic models to optimize reaction conditions and maximize the yield of the desired this compound. researchgate.netresearchgate.net

Metal-Catalyzed Etherification: Various metal catalysts have been explored. For instance, a rhenium-containing catalyst has been used to synthesize this compound from benzyl and butyl alcohols with a 90% yield. google.com More recently, eco-friendly catalysts based on iron(II) and iron(III) chlorides have been developed for the etherification of benzyl alcohols, representing a greener alternative to traditional methods. nih.govacs.org

Table 2: Comparison of Selected Synthesis Methods for this compound

| Method | Reactants | Catalyst / Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Williamson Ether Synthesis | Sodium n-butylate, Benzyl bromide | Tetrabutylammonium (B224687) iodide | Good | google.com |

| Interphase Catalysis | Benzyl alcohol, Butyl bromide | Polymer quaternary ammonium salt, 50% KOH, 40°C | 80% | google.com |

| Three-Phase Catalysis | Benzyl chloride, n-butanol | PEG + (Hex)₄NBr, KOH, Dodecane | 90% | google.com |

| Intermolecular Dehydration | Benzyl alcohol, n-butanol | Copper(II) bromide (CuBr₂) | High (Target of optimization) | researchgate.net |

| Rhenium Catalysis | Benzyl alcohol, Butyl alcohol | Rhenium-containing catalyst | 90% | google.com |

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound and related compounds is driven by the principles of green chemistry and the pursuit of novel applications. A significant trend is the move away from methods that use harsh reagents or produce substantial waste.

Catalyst Innovation and Mechanistic Studies: Research continues into novel catalytic systems to improve selectivity and yield. This includes the design of nanocomposite catalysts, such as a cuprous oxide/graphitic carbon nitride (Cu₂O/C₃N₄) material. rsc.orgrsc.org Furthermore, detailed kinetic modeling of reactions, such as the dehydration of alcohols, allows for precise optimization of process parameters like temperature and reactant ratios to minimize the formation of by-products. researchgate.netresearchgate.net

Emerging Applications in Chemical Transformations: An exciting new trend is the use of benzyl ethers as precursors for other valuable chemical compounds. Recent research has demonstrated that benzyl ethers, including this compound, can be selectively oxidized to their corresponding esters. rsc.orgrsc.org For example, using a Cu₂O/C₃N₄ catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, this compound was converted to butyl benzoate (B1203000) in 91% yield. rsc.org This reaction proceeds efficiently at room temperature and represents a novel, low-cost strategy for producing aromatic esters. rsc.orgrsc.org

Polymer Science: The benzyl ether moiety is being incorporated into advanced polymer structures. While not always specific to the butyl variant, research on poly(benzyl ether)-based copolymers shows their potential in creating "smart" materials. acs.org These polymers can be designed to be self-immolative, undergoing controlled head-to-tail depolymerization in response to a specific trigger, which has applications in drug delivery and removable encapsulants. acs.org The inclusion of ether linkages, such as those found in this compound, into polymer backbones is also being explored to create materials that can be degraded under specific acidic conditions. researchgate.net

A minor area of research notes the natural occurrence of this compound in foods like mushrooms, leading to suggestions of its potential use as a biomarker for the consumption of these foods. hmdb.cafoodb.ca

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| (butoxymethyl)benzene |

| Acetone |

| Benzyl alcohol |

| Benzyl bromide |

| This compound |

| Benzyl chloride |

| Butyl benzoate |

| Butyl bromide |

| Dibenzyl ether |

| Dodecane |

| n-butanol |

| Polyethylene glycol (PEG) |

| Propylene (B89431) carbonate |

| Sodium butoxide |

| Sodium n-butylate |

| tert-butyl hydroperoxide (TBHP) |

| Tetrabutylammonium iodide |

Structure

3D Structure

属性

IUPAC Name |

butoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYUYFCAPVDYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207529 | |

| Record name | Benzyl butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a sweet, floral, somewhat pungent, aroma | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

220.00 to 224.00 °C. @ 744.00 mm Hg | |

| Record name | Benzyl butyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.933 (10°) | |

| Record name | Benzyl butyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1262/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

588-67-0, 29225-54-5 | |

| Record name | Benzyl butyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxy toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029225545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483X8ZO8N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl butyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031311 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Benzyl Butyl Ether

Established Reaction Pathways

The formation of Benzyl (B1604629) Butyl Ether is predominantly achieved through well-documented reaction pathways that have been refined over time. These include the classic Williamson ether synthesis and various catalytic dehydration methods.

Williamson Ether Synthesis and its Adaptations for Benzyl Butyl Ether

The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org Developed by Alexander Williamson in 1850, this reaction fundamentally involves the reaction of an organohalide with an alkoxide. wikipedia.org The synthesis of this compound can be approached in two primary ways using this method: by reacting a butyl alkoxide with a benzyl halide, or by reacting a benzyl alkoxide with a butyl halide. The reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile. wikipedia.orgmasterorganicchemistry.com For this reason, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.orglibretexts.org

In one adaptation of the Williamson synthesis for this compound, sodium butoxide (the alkoxide ion derived from n-butanol) is reacted with a benzyl halide, such as benzyl chloride or benzyl bromide. The butoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the benzyl halide. byjus.com Benzyl halides are particularly suitable for this S\textsubscript{N}2 reaction because they are primary halides, which minimizes steric hindrance and reduces the likelihood of E2 elimination side reactions that can occur with secondary or tertiary halides. libretexts.orgvaia.com

The general reaction is as follows: C₄H₉O⁻Na⁺ + C₆H₅CH₂X → C₆H₅CH₂OC₄H₉ + NaX (Where X = Cl, Br)

The reactivity of the alkoxide is crucial. While effective, the strong basicity of the butoxide ion requires careful control of reaction conditions to prevent side reactions. libretexts.org

An alternative and often more practical approach involves reacting benzyl alcohol with a butyl halide (like butyl bromide) in a two-phase system. jst.go.jp This method requires a strong base, such as potassium hydroxide (B78521) (KOH), to deprotonate the benzyl alcohol in situ, forming the benzyl alkoxide. jst.go.jp To facilitate the reaction between the aqueous phase (containing the base and the alkoxide) and the organic phase (containing the butyl halide), a phase transfer catalyst (PTC) is employed. researchgate.netcrdeepjournal.org

Phase transfer catalysts, such as polyethylene (B3416737) glycol (PEG) or quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB), are crucial for this process. researchgate.netscispace.com These catalysts transport the alkoxide anion from the aqueous phase to the organic phase, allowing it to react with the alkyl halide. crdeepjournal.org Research has shown that using a combination of PEG and an organic solvent like dodecane (B42187) can lead to the formation of a third liquid phase, which significantly enhances the production rate of benzyl n-butyl ether—reportedly by a factor of seven compared to a two-phase system. researchgate.net The kinetics of this reaction are influenced by the concentrations of benzyl alcohol and butyl bromide in the organic phase, as well as the concentration of the base in the aqueous phase. jst.go.jp

| Catalyst System | Phase System | Relative Production Rate Enhancement | Reference |

| Polyethylene Glycol (PEG) | Three-Phase (with dodecane) | ~7 times higher than two-phase | researchgate.net |

| Tetrabutylammonium Bromide (TBAB) & PEG | Three-Phase | Synergistic effect on activity | scispace.com |

| Tertiary Amines with Potassium Iodide | Two-Phase | Effective compared to quaternary ammonium salts | acs.org |

Dehydration of Alcohols and Specific Catalytic Approaches

The intermolecular dehydration of two different alcohols offers a more atom-economical route to unsymmetrical ethers, as it produces only water as a byproduct. nih.gov This method involves the condensation of benzyl alcohol and n-butanol, typically facilitated by a catalyst.

The acid-catalyzed dehydration of a mixture of benzyl alcohol and n-butanol can produce this compound. This reaction generally proceeds through an E1-like mechanism where the acid protonates the hydroxyl group of one alcohol, which then leaves as a water molecule to form a carbocation. quora.comdoubtnut.com The other alcohol molecule then acts as a nucleophile, attacking the carbocation to form the ether.

The stability of the intermediate carbocation is a key factor. infinitylearn.com Benzyl alcohol can form a relatively stable benzyl carbocation. However, this method is often limited for preparing unsymmetrical ethers because it can also lead to the formation of two symmetrical ethers (dibenzyl ether and dibutyl ether) and alkene byproducts through elimination, especially at higher temperatures. libretexts.orgmasterorganicchemistry.com The reaction conditions, particularly temperature, must be carefully controlled to favor ether formation over elimination. libretexts.org

Palladium-Catalyzed Etherification of Alcohols with Carbonyl Compounds

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering efficient routes to C-O bond formation. One sophisticated strategy for ether synthesis is the "hydrogen autotransfer" or "borrowing hydrogen" methodology. diva-portal.org In this process, a palladium catalyst transiently oxidizes an alcohol, such as benzyl alcohol, to its corresponding carbonyl compound, benzaldehyde (B42025). doi.org This in-situ generated aldehyde is highly reactive toward nucleophilic attack by a second alcohol, in this case, butanol. The final step involves the palladium-hydride species, formed during the initial oxidation, hydrogenating the intermediate, thereby regenerating the catalyst and yielding the final ether product. diva-portal.org

The versatility of palladium catalysis is also evident in the reaction of aryl benzyl carbonates with phenols, which proceeds via a decarboxylative etherification to yield aryl benzyl ethers. organic-chemistry.org While not a direct reaction of an alcohol and a carbonyl compound, it demonstrates the capability of palladium complexes to mediate complex C-O bond formations. organic-chemistry.org A proposed general mechanism for palladium-catalyzed etherification often involves the oxidative addition of a Pd(0) complex to a substrate, followed by reaction with an alcohol and subsequent reductive elimination to yield the ether product and regenerate the active catalyst. google.com

In some applications, a benzyl ether moiety itself can act as a hemilabile directing group in palladium-catalyzed C(sp³)–H activation, facilitating functionalization at positions remote from a primary coordinating group. nih.gov This highlights the intricate interplay between palladium catalysts and ether functionalities, although it represents a subsequent transformation of an ether rather than its initial synthesis.

Reductive Etherification of Carbonyl Compounds

Reductive etherification provides a direct and efficient pathway to synthesize ethers, including this compound, by coupling a carbonyl compound with an alcohol in the presence of a reducing agent. This method circumvents the need for pre-forming alkoxides or using harsh alkylating agents.

A notably facile approach involves the use of triethylsilane as a reducing agent with a catalytic amount of iron(III) chloride. organic-chemistry.orgorganic-chemistry.org This system effectively promotes the reductive etherification of various carbonyl compounds, affording the corresponding alkyl ethers, including benzyl ethers, in good to excellent yields under mild reaction conditions. organic-chemistry.orgorganic-chemistry.org A similar iron-catalyzed method uses triethylsilane with catalytic iron(III) oxo acetate (B1210297) and chloro(trimethyl)silane in ethyl acetate at ambient temperature. organic-chemistry.org Other catalysts, such as scandium(III) triflate, have also been employed successfully. researchgate.net

An alternative one-pot process utilizes sodium tetrahydridoborate as the reductant in an alcohol solvent, which also acts as the nucleophile. researchgate.net The reaction, catalyzed by a small amount of hydrochloric acid, transforms a carbonyl compound like benzaldehyde directly into the corresponding benzyl ether. researchgate.net The yields in this method are influenced by the nature of the substituents on the carbonyl compound and the specific alcohol used. researchgate.net

Below is a table summarizing various catalytic systems for reductive etherification.

| Catalyst | Reducing Agent | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Iron(III) chloride (FeCl₃) | Triethylsilane (Et₃SiH) | Carbonyl compounds + Alkoxytrimethylsilane | Mild conditions, good to excellent yields for benzyl ethers. | organic-chemistry.org, organic-chemistry.org |

| Hydrochloric acid (HCl) (catalytic) | Sodium tetrahydridoborate (NaBH₄) | Carbonyl compounds + Alcohol (solvent) | One-pot transformation into benzyl ethers. | researchgate.net |

| Iodine (I₂) (catalytic) | Polymethylhydrosiloxane (PMHS) | Aldehydes and ketones | Forms symmetrical ethers in excellent yields under mild conditions. | researchgate.net |

| Scandium(III) triflate (Sc(OTf)₃) | 1,1,3,3-tetramethyldisiloxane | Carbonyl compounds + Alcohols | Accommodates a broad range of substrates at room temperature. | researchgate.net |

Novel and Green Synthesis Approaches for this compound

In response to the growing demand for sustainable chemical processes, recent research has focused on developing novel and green synthetic routes for ethers. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous materials.

Enzyme-Inspired Catalysis in Ether Synthesis

Biocatalysis, particularly the use of enzymes, offers a model for green chemistry due to its high selectivity and operation under mild conditions, which saves energy and minimizes by-product formation. mdpi.com While lipases are well-known for producing esters, the principles of enzymatic catalysis inspire the design of new, efficient catalysts for ether synthesis. mdpi.comacs.org

Chemo-enzymatic cascades represent a promising strategy, combining the strengths of metal catalysts and biocatalysts. For instance, a palladium-catalyzed oxidation can be paired with a subsequent reduction by an alcohol dehydrogenase (ADH) to produce chiral alcohols from simple starting materials. rsc.org Although this specific example produces an alcohol, a similar integrated process could conceivably be designed for etherification, where an enzyme performs a key stereoselective reduction or condensation step. The primary challenge often lies in the compatibility of the metal catalyst with the enzyme, as residual metal species can inhibit enzymatic activity. rsc.org

Metal-Free Catalysis for Ether Formation

Moving away from transition metals, which can be expensive and toxic, metal-free catalysis presents a greener alternative for ether synthesis. A prominent metal-free strategy is the cross-dehydrogenative coupling (CDC) reaction. This approach can create a C-O bond by directly coupling a benzylic C(sp³)–H bond with an alcohol. researchgate.net Catalysts such as tetrabutylammonium iodide (TBAI) in the presence of an oxidant can facilitate this transformation. researchgate.net Another approach involves using catalytic amounts of hydrochloric acid for the reductive etherification of carbonyl compounds, providing a simple, metal-free option. researchgate.net

Photoredox catalysis using organic dyes or compounds like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) also enables C-O bond manipulation without metals. acs.orgfu-berlin.de While often studied for the cleavage of ethers, the underlying principles of single-electron transfer can be harnessed for bond formation under visible light, representing a sustainable energy input. acs.orgfu-berlin.de

Microwave-Assisted Synthesis of Ethers

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By using microwave irradiation, this method provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. rasayanjournal.co.inscholarsresearchlibrary.com

The synthesis of ethers, including benzyl ethers, has been shown to benefit significantly from this technique. For example, the synthesis of 4-nitrophenyl benzyl ether from p-nitrophenol and benzyl chloride under microwave irradiation at 400 W was completed in just 5 minutes, achieving a yield of 95.5%. researchgate.net Similarly, the alkylation of alcohols and phenols to form ethers can be accomplished in under 5 minutes with excellent yields. tsijournals.com The combination of microwave heating with phase-transfer catalysts or in ionic liquids can further enhance reaction efficiency and green credentials. rasayanjournal.co.inredalyc.org

| Reactants | Solvent/Catalyst System | Microwave Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Nitrophenol + Benzyl chloride | DMF, NaOH | 400 W, 5.0 min | 95.5% | researchgate.net |

| β-Naphthol + Benzyl bromide | Ionic Liquid [BMIM]BF₄ | 6-12 min | 75-90% | rasayanjournal.co.in, scholarsresearchlibrary.com |

| Alcohols + Alkyl halides | NaOH | < 5 min, Room Temp | 78-100% | tsijournals.com |

Flow Chemistry Applications in Ether Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), enhanced safety when handling hazardous reagents, and straightforward scalability. nih.govacs.org

This technology has been successfully applied to the synthesis of benzyl ethers, often used as protecting groups in complex molecule synthesis. nih.gov A modular continuous flow process for installing benzyl ether groups was shown to reduce reaction times to minutes and avoid the need for active cooling, which is often required in batch reactions to control exotherms. nih.gov The high surface-area-to-volume ratio in flow reactors allows for efficient heating, enabling reactions to be run at ambient temperatures instead of 0 °C. nih.gov Furthermore, flow chemistry allows for the safe generation and immediate use of highly reactive intermediates and can be used to perform reactions at superheated conditions to increase reaction rates. rsc.org The potential to "telescope" multiple synthetic steps into a single, continuous automated process makes flow chemistry a highly attractive platform for the efficient and sustainable production of fine chemicals like this compound. acs.org

Sustainable Catalyst Systems for this compound Synthesis

The development of sustainable catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous reagents and improve energy efficiency. In the context of this compound synthesis, research has explored catalysts that are environmentally benign, reusable, and highly selective. One prominent area of investigation involves phase-transfer catalysts (PTCs) like polyethylene glycol (PEG), which is noted for its low cost, thermal stability, low vapor pressure, and recyclability. frontiersin.org These catalysts facilitate reactions between reactants in different phases (e.g., an aqueous phase containing a base and an organic phase containing the alcohol), enhancing reaction rates and simplifying product separation. researchgate.netscispace.com

Tin(II) bromide (SnBr₂) has emerged as an effective, inexpensive, and commercially available catalyst for the synthesis of alkyl ethers. academie-sciences.fr It functions as a water-tolerant Lewis acid, offering a significant advantage over traditional Brønsted acids (like H₂SO₄ or HCl) and other Lewis acids (like SnCl₄), which often require strictly anhydrous conditions, are highly corrosive, and necessitate neutralization steps. researchgate.netacademie-sciences.fr

Research on the etherification of β-pinene with various alcohols has demonstrated the superior performance of SnBr₂. academie-sciences.fracademie-sciences.fr In these studies, SnBr₂ was identified as the most active and selective catalyst among several tin(II) salts and other acid catalysts for producing α-terpinyl alkyl ethers. academie-sciences.frresearchgate.net This Brønsted acid-free approach is notable for its high selectivity and the mild conditions under which it proceeds. researchgate.net The efficiency of SnBr₂ in forming C–O bonds in other contexts, such as the regioselective etherification of diols, further underscores its potential as a versatile catalyst for various ether syntheses, including that of this compound. skemman.is

Table 1: Comparison of Various Catalysts in the Etherification of β-pinene with Methanol This table is based on findings from analogous alkyl ether synthesis studies.

| Catalyst | Type | Key Observations | Reference |

|---|---|---|---|

| SnBr₂ | Lewis Acid | Most active and selective tin(II) salt toward the target ether. | academie-sciences.frresearchgate.net |

| SnCl₄ | Lewis Acid | Achieved high conversion but was less selective than SnBr₂. | researchgate.net |

| HCl, H₂SO₄ | Brønsted Acid | Active but highly corrosive and require post-reaction neutralization. | researchgate.netacademie-sciences.fr |

| BF₃·Et₂O | Lewis Acid | Showed activity but has drawbacks related to water tolerance and handling. | researchgate.net |

Reaction Optimization and Process Intensification in this compound Synthesis

Optimizing reaction conditions and intensifying the process are critical for transitioning a synthetic method from the laboratory to an industrial scale. This involves a detailed study of how various parameters affect the reaction's outcome to maximize yield and selectivity while minimizing cost, waste, and reaction time.

Influence of Reaction Parameters (Temperature, Pressure, Solvent, Concentration)

The yield and selectivity of this compound synthesis are highly dependent on the interplay of several key reaction parameters.

Temperature : Reaction temperature influences the rate of ether formation. For many syntheses, elevated temperatures can increase reaction speed; however, excessively high temperatures may promote side reactions, such as the thermal degradation of ethers. researchgate.netgoogle.com Optimization studies for similar catalytic reactions often identify a specific temperature at which the product yield is maximized, beyond which no further improvement is observed. ijiset.com For instance, in the synthesis of this compound from benzyl chloride and n-butanol using a phase-transfer catalyst, reactions are effectively carried out at temperatures around 323 K (50°C). researchgate.netscispace.com

Pressure : Many Williamson ether syntheses, including those for this compound, can be conducted at atmospheric pressure, simplifying reactor design. mdpi.com However, in certain systems, particularly in continuous flow, pressure can become a significant parameter to control reaction kinetics and maintain solvent in the liquid phase above its boiling point. acs.org

Solvent : The choice of solvent is crucial, especially in phase-transfer catalysis. In the synthesis of benzyl-n-butyl ether, a three-phase system using dodecane as a non-polar organic solvent has been shown to be more efficient than a two-phase system. researchgate.netgoogle.com The solvent medium is also known to significantly impact the regioselectivity of reactions involving ambident nucleophiles, influencing the ratio of O-alkylation (ether formation) to C-alkylation (byproduct formation). rsc.org

Concentration : The initial concentrations of reactants, such as n-butanol and the base (e.g., potassium hydroxide), directly affect both the production rate and the selectivity of the ether. researchgate.net Studies have shown that the selectivity for this compound can be substantially improved by carefully controlling the concentration of reactants within a multiphase catalytic system. researchgate.net

Table 2: Influence of Key Reaction Parameters on this compound Synthesis

| Parameter | Effect on Synthesis | Reference |

|---|---|---|

| Temperature | Affects reaction rate; optimal temperature maximizes yield while avoiding side reactions. | ijiset.com |

| Solvent System | A three-phase system (e.g., with dodecane) can increase the production rate sevenfold compared to a two-phase system. | researchgate.net |

| n-Butanol Concentration | The ether production rate and its selectivity are dependent on the initial concentration of n-butanol. | researchgate.net |

| Base Concentration | Altering the concentration of KOH can raise the selectivity above 0.9 in a phase-separable reactor. | researchgate.net |

Impact of Catalyst Concentration and Reusability

The concentration of the catalyst is a critical factor that must be optimized to ensure cost-effectiveness. ijiset.com For the synthesis of this compound, a synergistic effect has been observed when using a combination of catalysts, such as tetrabutylammonium bromide and polyethylene glycol, indicating that both the type and amount of catalyst are important. scispace.com

A major advantage of many modern and heterogeneous catalyst systems is their reusability. acs.org The ability to recover and reuse a catalyst for multiple cycles without a significant loss of activity is a key principle of green chemistry and improves the economic feasibility of a process. acs.org For example, SnBr₂ catalysts, though soluble, have been shown to be recoverable and reusable in etherification reactions. academie-sciences.fracademie-sciences.fr Similarly, other solid-supported catalysts have demonstrated good recycling performance over numerous consecutive cycles. ijiset.comacs.orgacs.org

Table 3: Catalyst Reusability in a Representative Catalytic System This table is based on data for a reusable solid catalyst in a different synthesis, illustrating the general principle.

| Cycle | Product Yield (%) | Reference |

|---|---|---|

| 1 | 94 | ijiset.com |

| 2 | 94 | ijiset.com |

| 3 | 93 | ijiset.com |

| 4 | 90 | ijiset.com |

Continuous Flow Synthesis of this compound

Continuous flow synthesis represents a significant process intensification strategy, offering numerous advantages over traditional batch processing. acs.org These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved reproducibility, and the potential for automation. acs.orgnih.gov

For Williamson ether syntheses, continuous flow methods have been shown to dramatically reduce reaction times from several hours in batch to mere minutes in a flow reactor. nih.gov For example, the benzylation of a protected glycal was achieved in just 6 minutes of total retention time in a flow system, compared to 3–16 hours required for similar batch conditions. nih.gov This acceleration is often achieved by operating at higher concentrations and temperatures, which is made safer by the efficient heat dissipation of microreactors. acs.orgnih.gov While specific studies on the continuous flow synthesis of this compound are not prevalent, the successful application of this technology to closely related ether syntheses demonstrates its high potential for the efficient, scalable, and safe production of this compound. nih.govmpg.de

Table 4: Comparison of Batch vs. Continuous Flow for a Representative Benzylation Reaction

| Parameter | Batch Conditions | Continuous Flow Conditions | Reference |

|---|---|---|---|

| Reaction Time | 3–16 hours | 6 minutes | nih.gov |

| Temperature | 0 °C (requires cooling) | Ambient Temperature | nih.gov |

| Productivity | Lower throughput | 31.6 g/h (at scale) | nih.gov |

| Yield | Variable | 86% | nih.gov |

Reaction Mechanisms and Kinetics of Benzyl Butyl Ether Transformations

Mechanistic Studies of Ether Formation

The synthesis of benzyl (B1604629) butyl ether, like many ethers, can be achieved through several mechanistic pathways. The most common of these involves nucleophilic substitution, where an alkoxide attacks an alkyl halide. The specific mechanism, whether it be S({N})1 or S({N})2, is highly dependent on the nature of the reactants and the reaction conditions.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including benzyl butyl ether. organic-chemistry.orgwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (S(_{N})2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile attacks an electrophile in a single, concerted step, leading to an inversion of the stereochemical configuration at the carbon center. vaia.com For the synthesis of this compound, this typically involves the reaction of a butoxide ion with a benzyl halide (e.g., benzyl chloride or benzyl bromide). organic-chemistry.orgvaia.com

The S({N})2 pathway is favored when using a primary alkyl halide like benzyl chloride, as it is less sterically hindered, allowing for the backside attack by the nucleophile. masterorganicchemistry.comvaia.com The alkoxide, in this case, butoxide, acts as the nucleophile. vaia.com Conversely, if a tertiary alkyl halide were used with a benzyl alkoxide, an elimination reaction (E2) would likely dominate over the S({N})2 reaction, leading to the formation of an alkene instead of the desired ether. vaia.com

While the S({N})2 mechanism is predominant in the Williamson synthesis of this compound, under certain conditions, a unimolecular nucleophilic substitution (S({N})1) mechanism could be involved. The S({N})1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The stability of the benzyl carbocation could favor an S({N})1 pathway, especially with a good leaving group and in a polar protic solvent. However, for the typical synthesis of this compound, the S(_{N})2 pathway is the more efficient and commonly cited mechanism. wikipedia.orgvaia.com

Catalysts can significantly influence the mechanism and efficiency of this compound synthesis. Copper-containing catalysts, such as CuBr(_{2}), have been studied for the intermolecular dehydration of benzyl alcohol and n-butanol to produce this compound. researchgate.net A proposed catalytic cycle for a palladium-catalyzed C(sp³)–H carbonylation of alcohols, which involves a benzyl ether directing group, suggests a multi-step process. nih.gov This cycle begins with the coordination of the directing group to the Pd(II) catalyst, followed by cyclopalladation. nih.gov Subsequent steps involve migratory insertion of CO, ligand exchange, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

In the context of phase-transfer catalysis, a polymer-supported quaternary salt has been used to improve the Williamson ether synthesis of this compound from benzyl alcohol and butyl bromide. jst.go.jp The catalytic cycle in this system involves the transfer of the alkoxide from the aqueous phase to the organic phase by the phase-transfer catalyst, where it can then react with the alkyl halide.

Another proposed mechanism involves the use of an iron(II) chloride catalyst with an N,N,N-ligand. acs.org The catalytic cycle is initiated by the formation of an iron complex, which then interacts with the alcohol to form a more stable carbocation. acs.org A primary alcohol then acts as a nucleophile, attacking the carbocation to form the unsymmetrical ether. acs.org

In the S(_{N})2 mechanism for this compound synthesis, the reaction proceeds through a single transition state where the new carbon-oxygen bond is forming concurrently with the breaking of the carbon-halogen bond. vaia.com This pentacoordinate transition state is a high-energy species that quickly resolves to the final ether product. masterorganicchemistry.com

In contrast, an S(_{N})1 mechanism would involve a distinct carbocation intermediate. The stability of the benzyl carbocation makes this a plausible, though often less favored, intermediate in ether synthesis.

For catalytic reactions, various intermediates are proposed. In the palladium-catalyzed carbonylation, a palladacycle is a key intermediate. nih.gov Theoretical studies on other etherification reactions suggest the formation of a metal-peroxy complex as an initial intermediate, which then proceeds through a four-centered transition state. acs.org These computational models highlight the importance of Lewis acid promotion and the nature of the leaving group in determining the reaction pathway and the structure of the transition state. acs.org

Kinetics of this compound Synthesis

The study of reaction kinetics provides valuable insights into the rate of formation of this compound and the factors that influence it.

Kinetic studies on the synthesis of this compound via intermolecular dehydration of benzyl alcohol and n-butyl alcohol with a CuBr(_{2}) catalyst have led to the development of a kinetic model. researchgate.net This model allows for the determination of kinetic parameters such as rate constants and activation energies for the different reaction pathways, which include the formation of this compound as well as by-products like dibenzyl ether and dibutyl ether. researchgate.netresearchgate.net

In a study of the Williamson ether synthesis using a polymer-supported phase-transfer catalyst, it was found that the reaction rate was influenced by the concentrations of benzyl alcohol and butyl bromide in the organic phase, and the concentration of potassium hydroxide (B78521) in the aqueous phase. jst.go.jp

The oxidation of benzyl n-butyl ether has also been studied kinetically. For the oxidation by 1-chlorobenzotriazole, the reaction was found to be first order with respect to the oxidant and hydrogen ions, but zero order with respect to the benzyl ether. asianpubs.org The activation energy (Ea) and other thermodynamic parameters such as enthalpy ((\Delta)H), entropy ((\Delta)S), and Gibbs free energy of activation ((\Delta)G) have been calculated from the temperature dependence of the rate constants. asianpubs.org

Table 1: Activation Parameters for the Oxidation of Benzyl n-Butyl Ether

| Parameter | Value |

|---|---|

| Ea (kJ/mol) | 88.3 |

| (\Delta)H (kJ/mol) | 85.6 |

| (\Delta)S (J/K/mol) | -33.4 |

| (\Delta)G (kJ/mol) | 96.0 |

Data from a study on the oxidation of benzyl ethers by 1-chlorobenzotriazole. asianpubs.org

Analysis of the kinetics of this compound synthesis shows that the rate-determining step can vary depending on the reaction conditions and reactant concentrations. researchgate.netjst.go.jp In the phase-transfer catalyzed synthesis, the rate was found to be dependent on the concentrations of the reactants. jst.go.jp Specifically, the amount of water in the organic phase, which increased with the concentration of benzyl alcohol, was found to decrease the reaction rate. jst.go.jp

In the copper-catalyzed intermolecular dehydration, the kinetic model allows for the analysis of the rates of each stage of the reaction and the concentration profiles of all participating substances over time. researchgate.net This detailed analysis helps in identifying the optimal conditions to maximize the yield of this compound while minimizing the formation of side products. researchgate.net The model considers three main reaction pathways leading to this compound, dibenzyl ether, and dibutyl ether. researchgate.net

Cleavage and Rearrangement Reactions of this compound

The cleavage of the C–O bond in ethers is most commonly achieved using strong acids, such as HBr and HI. libretexts.orgidc-online.com The specific mechanism of this cleavage—SN1, SN2, or E1—is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com

For this compound, which possesses a primary butyl group and a benzylic group, the cleavage pathway is predominantly SN1. libretexts.orgstackexchange.compressbooks.pub The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (butanol). masterorganicchemistry.comyoutube.com The subsequent step involves the departure of this leaving group, leading to the formation of a carbocation. The benzylic group is particularly adept at stabilizing a positive charge through resonance, resulting in a relatively stable benzyl carbocation. libretexts.orgpressbooks.pub This carbocation is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) to yield benzyl halide.

The SN1 mechanism is favored over the SN2 pathway because the formation of the stable benzylic carbocation is kinetically more favorable than the SN2 attack on either the sterically accessible primary carbon of the butyl group or the benzylic carbon. stackexchange.comwikipedia.org While an SN2 reaction would typically occur at the less sterically hindered carbon, the energetic advantage of forming the resonance-stabilized benzyl cation makes the SN1 route the dominant one. libretexts.orgpressbooks.pub

An E1 elimination reaction is a potential competitor to the SN1 reaction, particularly when the carbocation can form an alkene and a poor nucleophile is used. libretexts.orgidc-online.com However, in the case of the benzyl carbocation formed from this compound, substitution is generally the major pathway when strong nucleophilic acids like HBr or HI are used.

Table 2: Comparison of Acidic Cleavage Mechanisms for this compound

| Mechanism | Requirement(s) | Application to this compound | Products | Source(s) |

|---|---|---|---|---|

| SN1 | Formation of a stable carbocation (tertiary, allylic, or benzylic). | Dominant pathway. The benzyl group forms a stable, resonance-stabilized carbocation. | Benzyl halide and Butanol | libretexts.orgstackexchange.compressbooks.pub |

| SN2 | Nucleophilic attack on a sterically unhindered carbon. | Minor/unfavorable pathway. Outcompeted by the more rapid SN1 mechanism due to benzylic cation stability. | Butyl halide and Benzyl alcohol | libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com |

| E1 | Formation of a stable carbocation; typically favored by non-nucleophilic acids. | Possible but generally a minor pathway compared to SN1 with acids like HBr/HI. | Not a primary product pathway. | libretexts.orgidc-online.compressbooks.pub |

Benzyl ethers are susceptible to oxidative cleavage under various conditions, offering an alternative to acid-mediated pathways. organic-chemistry.org These methods often exhibit high selectivity for the benzylic C-O bond.

One effective method involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in the presence of water. organic-chemistry.orgresearchgate.net This reaction proceeds at room temperature and gives high yields of the corresponding aromatic aldehyde (benzaldehyde) and alcohol (butanol). organic-chemistry.org The mechanism is believed to involve a formal hydride abstraction from the benzylic carbon by the oxoammonium cation. researchgate.net This generates a stable benzylic cation, which is then trapped by water to form a hemiacetal. The hemiacetal subsequently decomposes to produce benzaldehyde (B42025) and butanol. organic-chemistry.org It is noteworthy that if the resulting alcohol is primary (like butanol) or secondary, it can be further oxidized to a carboxylic acid or ketone, respectively, by the same reagent. organic-chemistry.org

Another approach is the visible-light-mediated oxidative debenzylation, which can be performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant. mpg.deacs.org This method is valued for its mild conditions and tolerance of other functional groups that might be sensitive to harsher methods like catalytic hydrogenolysis. mpg.de The reaction can proceed via a radical chain mechanism involving the homolytic cleavage of the O-α-sp³ C-H bond. organic-chemistry.org

Table 3: Reagents for Oxidative Cleavage of this compound

| Reagent(s) | Conditions | Mechanism | Products | Source(s) |

|---|---|---|---|---|

| Oxoammonium Salt (e.g., Bobbitt's salt) | Wet MeCN, Room Temp | Hydride abstraction from benzylic carbon → benzylic cation → hemiacetal formation and decomposition. | Benzaldehyde, Butanol (may be further oxidized to Butanoic acid) | organic-chemistry.orgresearchgate.net |

| DDQ / Visible Light | CH₂Cl₂, H₂O, Light (e.g., 525 nm) | Photo-oxidation, potentially involving radical intermediates or single electron transfer. | Benzaldehyde, Butanol | mpg.deacs.org |

| Ozone (O₃) | Mild conditions | Oxidation | Benzoic ester, Benzoic acid, Butanol | organic-chemistry.org |

| Aqueous Bromine (Br₂) | pH ~5 (acetate buffer) | Simultaneous loss of H⁺ from α-carbon and electron pair from ether oxygen. | Benzaldehyde, Butanoic acid | mdma.ch |

While cleavage reactions are more common for simple ethers like this compound, isomerization reactions represent another class of ether transformations. The most relevant of these is the libretexts.orgmasterorganicchemistry.com-Wittig rearrangement, a base-promoted reaction that converts an ether into a secondary or tertiary alcohol. organic-chemistry.orgwikipedia.org

The mechanism of the libretexts.orgmasterorganicchemistry.com-Wittig rearrangement involves the deprotonation of the carbon adjacent to the ether oxygen by a strong base (e.g., an alkyllithium compound), followed by a 1,2-rearrangement. wikipedia.org This process proceeds through the formation of a radical-ketyl pair within a solvent cage. organic-chemistry.org The benzyl group in this compound is well-suited to facilitate this reaction because it can effectively stabilize the radical intermediate formed during the dissociation-recombination step. organic-chemistry.org The thermodynamic stability of the migrating radical follows the order: tertiary > secondary > primary > methyl, which aligns with a radical-based mechanism. wikipedia.org If applied to this compound, this rearrangement would theoretically yield 1-phenyl-1-pentanol.

Other significant ether isomerizations, such as the Claisen rearrangement, are not directly applicable to this compound as they require an allyl vinyl ether or an allyl aryl ether substrate. libretexts.orgjove.comorganic-chemistry.org For this compound, cleavage reactions remain the most studied and synthetically utilized transformations.

Advanced Characterization and Analytical Methodologies for Benzyl Butyl Ether

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of benzyl (B1604629) butyl ether, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of molecules.

¹H NMR Spectroscopy: In the proton NMR spectrum of benzyl butyl ether, distinct signals correspond to the different types of protons present in the molecule. The protons on the benzene (B151609) ring typically appear in the aromatic region (around 7.2-7.4 ppm). The methylene (B1212753) protons adjacent to the ether oxygen (PhCH₂-O-) are characteristically shifted downfield to approximately 4.5 ppm due to the oxygen's electron-withdrawing effect. The protons of the butyl group exhibit signals at higher fields, with the terminal methyl group appearing furthest upfield. chemicalbook.comlibretexts.orgchemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. chemicalbook.comoregonstate.edu The carbons of the aromatic ring resonate in the 125-170 ppm range. oregonstate.edu The benzylic carbon (PhCH₂-O-) and the other carbons of the butyl chain appear at characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton. oregonstate.educhemicalbook.com

DNP-enhanced NMR: Dynamic Nuclear Polarization (DNP) is a technique used to significantly enhance the signal intensity in NMR spectroscopy, sometimes by orders of magnitude. chemie-brunschwig.chacs.org This method is particularly valuable for studying samples with low concentrations of nuclei or for surface-enhanced NMR spectroscopy (DNP SENS). acs.orgethz.ch While specific DNP-enhanced NMR studies on this compound are not widely documented, the technique holds promise for detailed structural analysis, especially in complex matrices or for studying its interactions at surfaces. chemie-brunschwig.chacs.orgethz.ch

¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Assignment | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | ~7.2-7.4 |

| ¹H | Benzylic (PhCH₂-O) | ~4.5 |

| ¹³C | Aromatic (C₆H₅) | ~125-170 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FTIR spectrum displays a characteristic strong C-O stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. nih.govlibretexts.org The absence of strong absorptions corresponding to O-H (around 3200-3600 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) stretching vibrations helps to confirm the ether functionality. libretexts.org Additional peaks corresponding to C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule are also observed. nih.govlibretexts.org

Key FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| C-O Stretch | 1000-1300 (Strong) |

| sp³ C-H Stretch | ~2900 |

| CH₂ Bend | ~1500 |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. For ethers containing phenyl groups, such as this compound, characteristic Raman frequencies have been identified. aip.orgaip.org Intense peaks are typically observed for monosubstituted benzenes at specific wavenumbers, including around 1001, 1029, 1588, and 1604 cm⁻¹. aip.org Frequencies near 900 and 1125 cm⁻¹ may be characteristic of the C-O-C bond. aip.orgaip.org

Mass Spectrometry (ESI-MS, HRMS, ToF-SIMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and large molecules. While direct ESI-MS data for this compound is not extensively reported, this technique can be used in conjunction with liquid chromatography for the analysis of related compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. The exact mass of this compound (C₁₁H₁₆O) is 164.12012 Da. ufz.demassbank.jp

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a surface-sensitive analytical technique that uses a pulsed primary ion beam to desorb and ionize species from a surface. It provides detailed chemical information about the outermost atomic or molecular layer of a solid. While specific ToF-SIMS studies on this compound are not prevalent, this technique could be employed to study its presence and distribution on surfaces.

In typical electron ionization (EI) mass spectrometry, the mass spectrum of this compound shows a prominent peak for the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic fragment for benzyl-containing compounds. nih.govufz.de

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for separating and analyzing volatile compounds without decomposition. This compound, with a boiling point of 220°C, is well-suited for GC analysis. vwr.com The purity of commercial this compound is often specified as greater than 95.0% as determined by GC. vwr.comtcichemicals.com The technique can be used to monitor the progress of reactions involving this compound, for instance, by tracking its residual amount in a reaction mixture. google.com For quantitative analysis, a calibration curve can be established, and the method can achieve low limits of detection and quantification. nih.govscholars.direct The Kovats retention index, a dimensionless quantity used in gas chromatography to convert retention times into system-independent constants, has been reported for this compound on standard non-polar and polar columns. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, a reverse-phase (RP) HPLC method offers a straightforward approach for analysis. sielc.com This method typically employs a non-polar stationary phase and a polar mobile phase.

Detailed research findings indicate that this compound can be effectively analyzed using a Newcrom R1 column, which is a reverse-phase based column. sielc.com The separation is achieved with a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com This liquid chromatography method is noted for its scalability, making it suitable for isolating impurities through preparative separation and for pharmacokinetic studies. sielc.com For applications requiring Mass Spectrometry (MS) compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com The use of columns with smaller 3 µm particles is also an option for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Detection | UV-Vis Spectrum | sielc.com |

| Application | Analytical, Preparative Separation, Pharmacokinetics | sielc.com |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. tainstruments.com These methods are crucial for characterizing the thermal stability and phase transitions of materials like this compound. The most common techniques in this category are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide quantitative and qualitative data on processes such as melting, crystallization, and decomposition. tainstruments.com

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. alwsci.com It is widely used to identify thermal transitions and determine the thermodynamic properties of materials. alwsci.com A DSC experiment produces a thermogram that plots heat flow versus temperature, where endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. alwsci.comtainstruments.com

The methodology involves placing a small amount of the sample (typically a few milligrams) into a pan, which is then heated or cooled at a constant rate alongside an empty reference pan. hu-berlin.de The instrument must be calibrated with standard materials of known thermal properties to ensure the accuracy of temperature and heat flow measurements. alwsci.com A typical heating rate for DSC analysis ranges from 1 to 20 °C/min. alwsci.com For many organic compounds, the analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation. rsc.org While specific DSC data for this compound is not detailed in the available literature, the general procedure for analyzing organic liquids or solids would be applicable.

Table 2: Typical Experimental Parameters for DSC Analysis

| Parameter | Description | Source |

|---|---|---|

| Principle | Measures the difference in heat flow between a sample and a reference. | alwsci.com |

| Heating/Cooling Rate | Typically 10 °C/min. | hu-berlin.dersc.org |

| Temperature Range | Dependent on the material; e.g., -50 °C to 200 °C for some polymers. | rsc.org |

| Atmosphere | Typically an inert gas like dry nitrogen. | rsc.org |

| Output | Thermogram showing heat flow vs. temperature, identifying thermal events. | alwsci.com |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. acs.org This technique is essential for determining the thermal stability and decomposition profile of a material. acs.org A TGA instrument records the sample's mass as it is heated, and the resulting data is plotted as a thermogram showing mass percentage versus temperature. The derivative of this curve (DTG) highlights the temperatures at which the maximum rates of mass loss occur. acs.org

Studies on the thermal decomposition of related alkyl benzyl ethers show that the primary mechanism involves the cleavage of chemical bonds. rsc.orgacs.org For instance, research on the decomposition of t-butyl peroxide in a series of alkyl benzyl ethers (including the butyl variant) indicates that the process involves the formation of ether radicals (PhĊHOR). rsc.org However, these studies also showed little induced decomposition of the peroxide by the ether radical formed from this compound. rsc.org TGA experiments are typically run at a heating rate of 10 °C/min under a nitrogen atmosphere to study decomposition in an inert environment. rsc.orgacs.org Significant mass loss in a TGA curve indicates the onset of decomposition. acs.org

Table 3: General Parameters for TGA

| Parameter | Description | Source |

|---|---|---|

| Principle | Measures mass change as a function of temperature. | acs.org |

| Heating Rate | Commonly 10 °C/min. | rsc.orgacs.org |

| Atmosphere | Nitrogen (inert) or Air (oxidative). | acs.orgnih.gov |

| Temperature Range | Typically from room temperature up to 600-800 °C. | rsc.orgnih.gov |

| Key Data Points | Onset temperature of decomposition (Tonset), peak decomposition temperature (Tpeak). | acs.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| This compound |

| Formic acid |

| Phosphoric acid |

| t-butyl peroxide |

Computational Chemistry and Modeling Studies of Benzyl Butyl Ether

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational studies, providing detailed information about electron distribution, molecular geometry, and energy. These calculations solve approximations of the Schrödinger equation for a given molecule.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations have been instrumental in understanding the structure, properties, and reactivity of ether compounds, including those structurally related to benzyl (B1604629) butyl ether.

DFT methods are employed to optimize the molecular geometry of benzyl butyl ether, determining bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For related benzyl ethers, DFT has been used to elucidate the mechanisms of bond cleavage. For instance, studies on benzyl phenyl ether show that DFT calculations can map the potential energy surface for the cleavage of the C-O bond, supporting proposed reaction mechanisms in different solvent environments. These calculations can clarify whether a reaction proceeds through a concerted or stepwise mechanism and identify the structure of transition states.

Furthermore, DFT is used to calculate various molecular properties that govern reactivity, such as:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how a molecule will interact with other reagents. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom is expected to be the site of the most negative potential, making it a likely site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions between filled and vacant orbitals, which can explain the stability of certain conformations and the nature of bonding within the molecule.

| Property | Description | Significance in this compound Studies |

|---|---|---|

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides accurate bond lengths, bond angles, and conformational preferences. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity, kinetic stability, and electronic transition energies. |

| MEP Map | A visualization of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. |

| NBO Charges | Calculated atomic charges based on the distribution of electrons in natural bond orbitals. | Quantifies the electron distribution and helps understand charge transfer within the molecule. |

Beyond DFT, other quantum chemical methods are also applied to study molecules like this compound.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, serving as a benchmark for other methods. For instance, ab initio calculations have been successfully used to compute the ¹⁷O NMR chemical shielding tensors and chemical shifts for a series of substituted benzyl ethers, showing good agreement with experimental values.

Semi-Empirical Methods: These methods (e.g., AM1, PM3) are faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are suitable for preliminary conformational searches and for studying very large molecular systems where more rigorous methods would be computationally prohibitive.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD simulations provide a detailed view of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of interacting particles.

For benzyl alkyl ethers, MD simulations have been used to study their distribution, orientation, and dynamics within complex environments, such as in model biological membranes or liquid crystal solutions. These simulations can reveal how the flexible butyl and benzyl groups of this compound move and orient themselves in response to their surroundings. Key parameters derived from MD simulations include:

Radial Distribution Functions: Describe how the density of surrounding atoms or molecules varies as a function of distance from a central point, providing insight into solvation structure.

Order Parameters: Quantify the degree of orientational order of the molecule or specific parts of it, such as the aromatic ring, within an anisotropic environment.

Rotational Correlation Functions: Characterize the timescale of molecular rotational motions, which can be related to experimentally measured NMR relaxation times.

These simulations are crucial for understanding how this compound might behave in a biological system, predicting its partitioning into cell membranes and its interactions with other molecules.

Prediction of Reaction Pathways and Energy Barriers

A significant application of computational chemistry is the elucidation of reaction mechanisms. By modeling the transformation from reactants to products, researchers can identify intermediates, transition states, and the associated energy changes.

For example, a computational study of the acid-catalyzed hydrolysis of benzyl ether bonds can compare a bimolecular nucleophilic substitution (Sₙ2) mechanism with a unimolecular (Sₙ1) mechanism involving a benzyl carbocation intermediate. By calculating the energy barriers for both pathways, the model can predict which mechanism is favored under specific conditions (e.g., solvent, temperature). These predictions offer a molecular-level understanding that complements experimental kinetic studies.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in medicinal chemistry and toxicology for correlating the chemical structure of a compound with its biological activity or a specific property.

SAR analysis involves qualitatively assessing how modifications to a molecule's structure (e.g., changing functional groups, altering chain length) affect its activity. For benzyl ether derivatives, SAR studies have explored how substitutions on the benzyl ring or changes to the alkyl chain influence their efficacy as, for example, antitubercular agents or enzyme inhibitors.

QSAR models take this a step further by creating a mathematical relationship between a set of calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and the observed biological activity. Although specific QSAR models for this compound are not widely reported, the methodology is applicable. A QSAR model could be developed to predict properties like its potential toxicity or biodegradability based on descriptors calculated from its structure. For instance, a model might use descriptors like the octanol-water partition coefficient (logP), molecular weight, and polar surface area to predict its bioconcentration factor.

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Atomic Charges | Charge distribution and polarity. |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Size, shape, and branching of the molecule. |